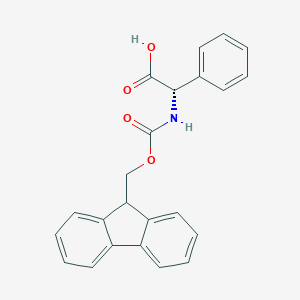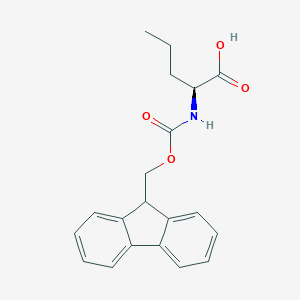
Fmoc-Glu-OtBu
Overview
Description
N-α-Fluorenylmethyloxycarbonyl-L-glutamic acid γ-tert-butyl ester, commonly known as Fmoc-Glu-OtBu, is a derivative of glutamic acid. It is widely used in peptide synthesis due to its ability to protect the amino group and the carboxyl group during the synthesis process. This compound is particularly valuable in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides.
Mechanism of Action
Target of Action
Fmoc-Glu-OtBu, also known as N-α-Fmoc-L-glutamic acid α-t.-butyl ester, is primarily used in peptide synthesis . Its primary targets are the amino groups of peptides that are being synthesized .
Mode of Action
This compound acts as a protective group for the glutamic acid residue during peptide synthesis . It protects the carboxy and amino functions of the glutamic acid, allowing for selective unmasking during the synthesis process . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the γ-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is peptide synthesis . This compound facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the glutamic acid residue . It allows for the selective unmasking of the γ-amino and carboxy functions of the glutamic acid, facilitating the synthesis of complex peptides .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, solvent used, and the presence of other reagents can affect the efficacy and stability of this compound . It is typically stored at a temperature between 2-30°C .
Biochemical Analysis
Biochemical Properties
Fmoc-Glu-OtBu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during the peptide synthesis process. After condensation of the side-chain carboxy with an appropriate amine or alcohol, the γ-amino and carboxy functions of this compound can be selectively unmasked . This facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in peptide synthesis. The compound itself does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Instead, its role is to facilitate the synthesis of peptides that may have these effects .
Molecular Mechanism
The molecular mechanism of this compound is related to its role in peptide synthesis. It acts as a building block in the synthesis process, interacting with other biomolecules through binding interactions . It does not directly cause enzyme inhibition or activation or changes in gene expression. Instead, the peptides it helps synthesize may have these effects .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its stability and degradation during peptide synthesis . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not directly attributable to this compound but to the peptides it helps synthesize .
Dosage Effects in Animal Models
As a building block in peptide synthesis, this compound itself does not have dosage effects in animal models . Any observed effects would be due to the peptides synthesized using this compound .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during this process, but it does not directly affect metabolic flux or metabolite levels .
Transport and Distribution
In the context of cellular transport and distribution, this compound is utilized in the site of peptide synthesis . It does not interact with transporters or binding proteins, nor does it have effects on its localization or accumulation .
Subcellular Localization
This compound does not have a specific subcellular localization as it is a building block used in peptide synthesis . It does not contain any targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-α-Fluorenylmethyloxycarbonyl-L-glutamic acid γ-tert-butyl ester typically involves the following steps:
Preparation of Glutamic Acid Derivative: The process begins with the preparation of L-glutamic acid. The carboxyl group of glutamic acid is protected by reacting it with tert-butyl alcohol in the presence of a suitable catalyst to form the tert-butyl ester.
Fmoc Protection: The amino group of the protected glutamic acid is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to form the Fmoc-protected derivative.
Industrial Production Methods
In industrial settings, the synthesis of N-α-Fluorenylmethyloxycarbonyl-L-glutamic acid γ-tert-butyl ester follows similar steps but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-α-Fluorenylmethyloxycarbonyl-L-glutamic acid γ-tert-butyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA in dichloromethane (DCM) for tert-butyl ester cleavage.
Coupling: DIC and HOBt in DMF for peptide bond formation.
Major Products Formed
The primary products formed from these reactions are peptides with free amino and carboxyl groups, ready for further elongation or modification .
Scientific Research Applications
N-α-Fluorenylmethyloxycarbonyl-L-glutamic acid γ-tert-butyl ester is extensively used in scientific research, particularly in:
Peptide Synthesis: It is a standard building block for the synthesis of peptides, allowing for the stepwise addition of amino acids.
Pharmaceutical Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents, including those targeting metabolic disorders such as diabetes and obesity.
Biological Studies: Researchers use it to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-α-Fluorenylmethyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Fmoc-Asp-OtBu)
- N-α-Fluorenylmethyloxycarbonyl-L-glutamine γ-trityl ester (Fmoc-Gln-Trt)
- N-α-Fluorenylmethyloxycarbonyl-L-lysine ε-tert-butyl ester (Fmoc-Lys-OtBu)
Uniqueness
N-α-Fluorenylmethyloxycarbonyl-L-glutamic acid γ-tert-butyl ester is unique due to its specific protective groups that allow for selective deprotection. This selectivity is crucial in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is necessary .
Properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWHXPXSPIIQZ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426921 | |
| Record name | Fmoc-Glu-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84793-07-7 | |
| Record name | Fmoc-Glu-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-(Fmoc-amino)-5-(tert-butoxy)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4S)-5-(tert-Butoxy)-4-([[(9H-fluoren-9-yl)methoxy]carbonyl]amino)-5-oxopentanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXH3RHN4GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















